Home > Products > Screening Compounds P141075 > Tivozanib hydrochloride anhydrous
Tivozanib hydrochloride anhydrous - 682745-43-3

Tivozanib hydrochloride anhydrous

Catalog Number: EVT-1591471
CAS Number: 682745-43-3
Molecular Formula: C22H20Cl2N4O5
Molecular Weight: 491.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tivozanib Hydrochloride is the hydrochloride salt of tivisanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.
Source

Tivozanib was initially developed by Aveo Pharmaceuticals and has undergone various clinical trials to establish its efficacy and safety profile. The compound's synthesis and its derivatives have been the subject of multiple patents and research studies, reflecting its significance in oncology.

Classification

Tivozanib hydrochloride anhydrous belongs to the class of small molecule kinase inhibitors. It acts by inhibiting the phosphorylation processes essential for tumor growth and angiogenesis, making it a critical agent in cancer therapy.

Synthesis Analysis

Methods

The synthesis of tivozanib hydrochloride anhydrous involves several key steps:

  1. Starting Materials: The synthesis typically begins with o-dimethoxybenzene, which undergoes a series of reactions including Friedel-Crafts acylation, nitration, reduction, addition-elimination, chlorination, and condensation.
  2. Reagents: Common reagents include phenyl chloroformate, 3-amino-5-methylisoxazole, and various organic solvents such as dimethylformamide and tetrahydrofuran.
  3. Process Conditions: The reactions are conducted under mild conditions to enhance yield and stability. For example, the reaction involving phenyl chloroformate and 3-amino-5-methylisoxazole can be performed at room temperature or slightly elevated temperatures for improved efficiency .

Technical Details

The synthesis process has been optimized for industrial production, focusing on cost-effectiveness and high yield. For example, one method reported yields up to 86% under controlled conditions .

Molecular Structure Analysis

Structure

The molecular formula of tivozanib hydrochloride anhydrous is C20H22ClN3O4SC_{20}H_{22}ClN_3O_4S. Its structure features a complex arrangement that includes a quinoline core substituted with various functional groups that enhance its activity as a kinase inhibitor.

Data

  • Molecular Weight: Approximately 421.92 g/mol.
  • Structural Characteristics: The compound exhibits a unique arrangement that facilitates binding to the target kinases involved in tumor angiogenesis.
Chemical Reactions Analysis

Reactions

Tivozanib undergoes several chemical reactions during its synthesis:

  1. Acylation: Involves the introduction of acyl groups to form intermediates.
  2. Nitration: Adds nitro groups to the aromatic rings.
  3. Reduction: Converts nitro groups to amine functionalities.
  4. Condensation: Forms the final product through coupling reactions between different intermediates.

Technical Details

The reaction conditions are optimized to minimize side products and maximize yield. For instance, the use of specific solvents like dimethylformamide has been shown to enhance reaction rates significantly .

Mechanism of Action

Process

Tivozanib exerts its therapeutic effects by selectively inhibiting the activity of vascular endothelial growth factor receptors. This inhibition prevents the phosphorylation of these receptors, disrupting signaling pathways that promote angiogenesis and tumor growth.

Data

In vitro studies have demonstrated that tivozanib effectively inhibits not only vascular endothelial growth factor receptors but also other kinases such as c-KIT, contributing to its anti-tumor activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tivozanib hydrochloride anhydrous is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stability studies indicate that tivozanib maintains its integrity under various storage conditions, with no significant degradation observed over time .
  • Melting Point: The melting point is generally around 190°C, indicating thermal stability suitable for pharmaceutical formulations.
Applications

Scientific Uses

Tivozanib hydrochloride anhydrous is primarily used in clinical oncology for the treatment of advanced renal cell carcinoma. Its application extends to research settings where it serves as a model compound for studying kinase inhibition and angiogenesis.

Molecular Design & Structure-Activity Relationship (SAR) of Tivozanib Hydrochloride Anhydrous

Rationale for Quinoline-Oxyphenyl-Urea Scaffold Design

The core structure of tivozanib hydrochloride anhydrous (IUPAC name: 1-[2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl]-3-(5-methylisoxazol-3-yl)urea hydrochloride) integrates three pharmacologically critical domains: a 6,7-dimethoxyquinoline hinge-binding moiety, a central diaryl ether linkage, and a terminal bi-aryl urea segment [8] [9]. This scaffold was engineered to optimize binding to the ATP pocket of vascular endothelial growth factor receptors (VEGFRs) while maximizing kinase selectivity. The quinoline ring system mimics natural purine nucleobases, enabling hydrogen bonding with kinase hinge residues (Cys919 in VEGFR-2), while the diaryl ether linker provides conformational stability essential for deep hydrophobic pocket penetration [5] [9].

The urea functionality (–NH–C(=O)–NH–) serves as a critical hydrogen bond bridge, forming bidentate interactions with conserved glutamate (Glu885) and aspartate (Asp1046) residues in the DFG-out conformation of VEGFR-2. This binding mode is characteristic of Type II kinase inhibitors and confers superior target residence time compared to mono-dentate binders [9]. As noted in comparative molecular docking studies:

"The bi-aryl urea moiety in tivozanib occupies the hydrophobic back pocket of VEGFR-2 created by the DFG-out conformation, simultaneously anchoring the inhibitor via dual H-bonds to Glu885 and Asp1046 – a feature absent in non-urea-based inhibitors" [9].

Table 1: Key Binding Interactions of Tivozanib's Core Scaffold

Structural DomainTarget ResiduesInteraction TypeEnergetic Contribution (ΔG, kcal/mol)
Quinoline (6,7-OMe)VEGFR-2 Cys919H-bond (hinge)–2.8
Urea linkerGlu885 / Asp1046Dual H-bond–4.2
Chlorophenyl ringLeu840 / Val848Hydrophobic–1.6
5-MethylisoxazoleLys868 / Val916Van der Waals–0.9

Critical Substituent Modifications for VEGFR Selectivity

Quinoline 6,7-Dimethoxy Optimization: The ortho-dimethoxy substitution on the quinoline ring (positions 6 and 7) was engineered to fill a hydrophobic cleft adjacent to the VEGFR-2 ATP-binding site. Biochemical assays demonstrated that removing either methoxy group reduced VEGFR-2 inhibitory activity by >10-fold. The 6,7-OMe configuration enhances cellular permeability and metabolic stability compared to bulkier alkoxy groups (e.g., ethoxy), while preserving picomolar potency (IC₅₀ = 0.16 nM for VEGFR-2) [5] [8].

5-Methylisoxazole Terminal Group: Unlike multitargeted kinase inhibitors (e.g., sorafenib), tivozanib’s 5-methylisoxazole was selected to avoid off-target interactions with kinases like PDGFR-β or Raf. The methyl group provides optimal steric complementarity with Val916 in VEGFR-2, while the isoxazole nitrogen acts as a weak hydrogen bond acceptor for Lys868. This design minimizes inhibition of non-VEGFR kinases, reducing off-target toxicities such as hand-foot syndrome or diarrhea [5] [8] [9].

Chlorine at Ortho Position: The ortho-chlorine on the phenyl ring enhances binding through two mechanisms:

  • Hydrophobic burial within a subpocket lined by Leu840 and Val848
  • Halogen bonding with the carbonyl oxygen of Glu885 [8] [9]

Table 2: Impact of Substituent Modifications on Kinase Selectivity

ModificationVEGFR-2 IC₅₀ (nM)Selectivity Ratio (VEGFR-2:PDGFR-β)Cellular Potency (HUVEC IC₅₀, nM)
6,7-Dimethoxyquinoline0.161:1,7500.7
6-Methoxyquinoline2.11:38012.4
5-Methylisoxazole urea0.161:1,7500.7
Phenyl urea (sorafenib-like)451:458
ortho-Chlorophenyl0.161:1,7500.7
meta-Chlorophenyl3.81:4208.9

Role of Chlorine Isosteres in Target Binding Affinity

The ortho-chlorine atom in tivozanib’s phenyl ring is a structural determinant for high-affinity VEGFR binding. Systematic isostere replacement studies reveal its unique roles:

  • Hydrophobic Contribution: Chlorine’s polarizability (van der Waals volume = 19.5 ų) optimally fills a hydrophobic cleft inaccessible to fluorine (volume = 14.5 ų). Bromine isosteres exhibited comparable potency but increased metabolic instability due to P450 oxidation [8] [9].
  • Electrostatic Effects: The σ-hole on chlorine’s surface forms a 3.1 Å halogen bond with Glu885 (O=C, angle ≈ 165°), contributing –1.2 kcal/mol binding energy. Methyl or trifluoromethyl groups at this position lose this interaction, reducing potency 8-fold [9].
  • Conformational Lock: Steric repulsion between ortho-chlorine and diaryl ether oxygen forces the phenyl ring into a near-perpendicular orientation (dihedral = 85°), pre-organizing the urea moiety for DFG-pocket binding. This reduces the entropic penalty of binding by 1.8 kcal/mol versus meta- or para-chloro analogs [9].

Notably, hydrogen substitution at this position abolishes VEGFR-2 inhibition (IC₅₀ > 1000 nM), confirming chlorine’s indispensability [8].

Conformational Analysis of Diaryl Ether Linkages

The –O– linkage between quinoline and chlorophenyl rings adopts a twisted conformation (dihedral angle = 45–60°) that optimally spaces the pharmacophores for simultaneous hinge and DFG-pocket binding. Computational simulations (density functional theory, DFT) show:

  • Energy Barrier: Rotation around the diaryl ether bond has a low energy barrier (ΔG‡ = 12.3 kcal/mol), allowing dynamic adjustment during VEGFR binding. Rigidified analogs (e.g., fused rings) lose activity due to impaired adaptability [8] [9].
  • Solvent Exposure: The ether oxygen is solvent-exposed in the VEGFR complex and does not participate in direct protein interactions. Thus, replacing oxygen with NH (amide) or CH₂ reduced solubility but preserved potency, confirming its role as a spacer rather than a pharmacophore [9].
  • Distance Optimization: The 4-atom spacer length (quinoline–O–phenyl–urea) positions the urea carbonyl 13.7 Å from the quinoline N1, matching the distance between VEGFR-2’s hinge region and DFG motif (14.2 Å). Shorter/longer linkers disrupt bidentate urea binding [5] [9].

Table 3: Conformational and Energetic Properties of Diaryl Ether Linkers

Linker TypeDihedral Angle (°)Distance N1–C(=O) (Å)VEGFR-2 IC₅₀ (nM)ΔG Binding (kcal/mol)
Diaryl Ether (tivozanib)52 ± 813.70.16–12.9
Direct C–C Bond35 ± 39.248–9.1
–CH₂O– Linker68 ± 1014.97.3–10.2
–NHCO– (amide)0 (planar)12.80.22–12.7

Properties

CAS Number

682745-43-3

Product Name

Tivozanib hydrochloride anhydrous

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride

Molecular Formula

C22H20Cl2N4O5

Molecular Weight

491.3 g/mol

InChI

InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H

InChI Key

NVOQFPILSQNESS-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.